(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide
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Overview
Description
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is a chemical compound with the molecular formula C17H17ClN2O3S . It is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study developed a green, facile, and tunable pair electrochemical process for the synthesis of new benzenesulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Anti-Breast Cancer Activity
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide and its derivatives have been studied for their potential anti-breast cancer activity. A specific derivative, synthesized by cyclocondensation reaction, exhibited notable anticancer activity against the MCF-7 breast cancer cell line. Molecular docking studies predicted its binding with the estrogen receptor α(ERα), supporting its potential as an anti-breast cancer agent (Praveen Kumar, Jai Kumar, J. Barnwal, Ritu Singh, 2021).
Treatment of Idiopathic Pulmonary Fibrosis and Cough
The compound has been claimed for use in the treatment of idiopathic pulmonary fibrosis and cough. Phosphatidylinositol 3-kinase inhibitors closely related to this compound have shown promise in treating these conditions (P. Norman, 2014).
Crystal Structure Analysis
Studies have been conducted to understand the effect of additional methylene groups on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones, which are structurally related to this compound. These studies provide insights into the molecular conformations and interactions in such compounds (M. R. D. de Castro, Ângelo Q. Aragão, H. Napolitano, C. Noda‐Perez, F. Martins, 2013).
Carbonic Anhydrase Inhibitors
Several derivatives of this compound have been investigated as inhibitors of carbonic anhydrase isoforms, which are important for a variety of physiological functions. These studies are relevant for potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019).
Enzyme Inhibition and Antioxidant Potential
The compound and its derivatives have been explored for their enzyme inhibition potential against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant properties. These studies are vital for understanding the compound's potential in neurodegenerative diseases and oxidative stress-related conditions (Naghmana Kausar, Shahzad Muratza, M. Raza, H. Rafique, M. Arshad, A. A. Altaf, A. Asiri, S. S. Shafqat, Syed Rizwan Shafqat, 2019).
Cognitive Enhancing Properties
Related sulfonamide compounds have been identified with cognitive enhancing properties, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (W. Hirst, T. Stean, D. Rogers, D. Sunter, Pippa L Pugh, S. Moss, S. Bromidge, G. Riley, Douglas R Smith, Sarah Bartlett, C. Heidbreder, Alan R. Atkins, L. Lacroix, L. Dawson, A. Foley, C. Regan, N. Upton, 2006).
Mechanism of Action
Target of Action
The primary target of the compound (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells due to hypoxia . This disruption can lead to a decrease in tumor cell proliferation and growth .
Pharmacokinetics
Studies have shown that similar benzenesulfonamide derivatives exhibit good bioavailability
Result of Action
The result of the action of this compound is a significant decrease in tumor cell proliferation . This is due to the compound’s ability to inhibit CA IX, thereby disrupting the metabolic processes that support tumor growth . In addition, the compound has been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is often more acidic than normal tissue, can affect the activity of CA IX and, consequently, the efficacy of the compound Additionally, the compound’s stability and action may be affected by factors such as temperature and the presence of other substances in the body
properties
IUPAC Name |
(NE)-4-chloro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHBYYFCSOWKMZ-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.